

Reproducibility of published findings on N,N-Dimethylglycine's ergogenic effects.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethylglycine*

Cat. No.: *B042417*

[Get Quote](#)

Reproducibility of N,N-Dimethylglycine's Ergogenic Effects: A Comparative Guide

An Examination of Conflicting Findings in Published Research

The role of **N,N-Dimethylglycine** (DMG) as an ergogenic aid has been a subject of scientific inquiry for decades, with claims of enhanced athletic performance, improved oxygen utilization, and reduced lactate accumulation. However, the reproducibility of these findings remains a critical point of discussion among researchers. This guide provides a comparative analysis of key studies with conflicting outcomes, presenting their quantitative data and experimental protocols to facilitate a deeper understanding of the existing evidence and the challenges in establishing a definitive ergogenic effect of DMG.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the ergogenic effects of **N,N-Dimethylglycine**. These studies have been selected to highlight the discrepancies in reported outcomes.

Table 1: Studies Reporting No Significant Ergogenic Effect of **N,N-Dimethylglycine**

Study	Subjects	Dosage	Exercise Protocol	Key Findings	p-value
Gray and Titlow (1982) [1]	16 male track athletes	300 mg/day of pangamic acid (containing DMG) for 3 weeks	Bruce treadmill protocol to exhaustion	No significant difference in maximal heart rate, treadmill time, or post-exercise blood lactate and glucose levels compared to placebo.	> 0.05
Rose et al. (1989)[2]	6 Thoroughbred horses	1.2 mg/kg twice daily for 5 days	Standardized incremental treadmill test	No significant differences in VO ₂ , VCO ₂ , heart rate, arterial blood and plasma lactate concentration, or muscle lactate concentrations compared to placebo.	Not specified
Bishop et al. (1987)[1]	Trained runners	Not specified in available abstract	Not specified in available abstract	No significant effect on physiological response or performance.	Not specified

Table 2: Studies Reporting a Significant Ergogenic Effect of **N,N-Dimethylglycine**

Study	Subjects	Dosage	Exercise Protocol	Key Findings	p-value
Greene et al. (1996)[2]	7 horses and 4 mules	2.2 g twice daily for 4 days	Moderate intensity exercise at two different altitudes	When data were pooled, DMG significantly reduced blood lactate concentration s.	0.03
DaVinci Labs (unspecified study)[3]	Track and field athletes	Not specified	Not specified	Reported a 27.5% increase in VO2 Max and a 23.6% increase in time to exhaustion compared to a placebo group.	Not specified

Detailed Experimental Protocols

A critical factor in evaluating the reproducibility of scientific findings is the detailed methodology employed. Below are the experimental protocols for the key studies cited.

Gray and Titlow (1982): No Ergogenic Effect

- Objective: To examine the effect of pangamic acid (containing **N,N-Dimethylglycine**) on short-term maximal treadmill performance.
- Subjects: 16 male track athletes.
- Design: Double-blind, placebo-controlled.

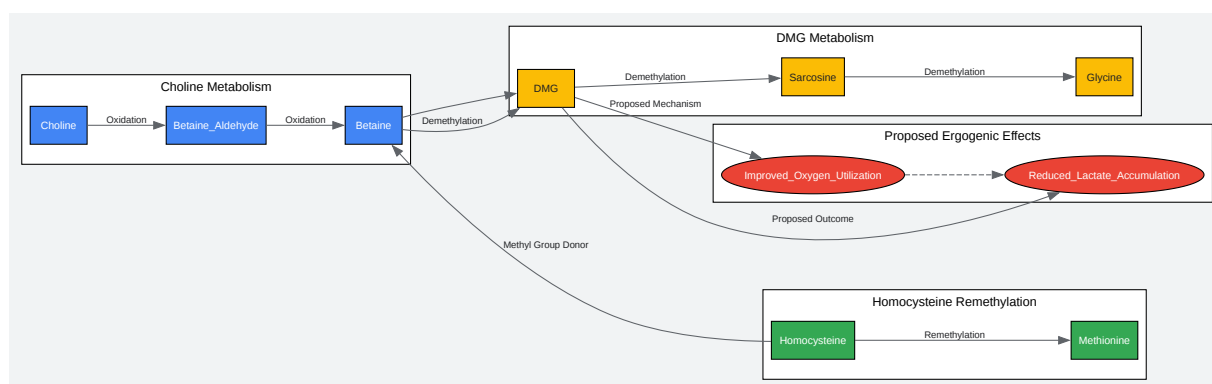
- **Supplementation:** The experimental group ingested six 50 mg tablets of pangamic acid (a total of 300 mg) daily for three weeks. The control group received a placebo.
- **Exercise Testing:** Subjects performed the Bruce treadmill protocol to exhaustion before and after the supplementation period.
- **Measured Parameters:** Maximal heart rate, treadmill time, recovery heart rate, and pre- and post-exercise blood glucose and lactate levels.
- **Statistical Analysis:** Multivariate analysis of variance (MANOVA).

Greene et al. (1996): Significant Reduction in Blood Lactate

- **Objective:** To examine the effects of **N,N-Dimethylglycine** on athletic performance at altitude in horses and mules.
- **Subjects:** 7 horses and 4 mules.
- **Design:** Crossover design was not explicitly stated in the abstract, but animals were tested with and without DMG.
- **Supplementation:** 2.2 g of DMG administered twice daily for four days.
- **Exercise Testing:** Two exercise bouts of moderate intensity, one at an elevation of 2635m and another at 1960m.
- **Measured Parameters:** Blood lactate concentrations and heart rates.
- **Statistical Analysis:** Paired t-test and ANOVA were used to analyze the data. When data from both species and altitudes were pooled, a significant reduction in blood lactate was observed in the DMG-treated group.

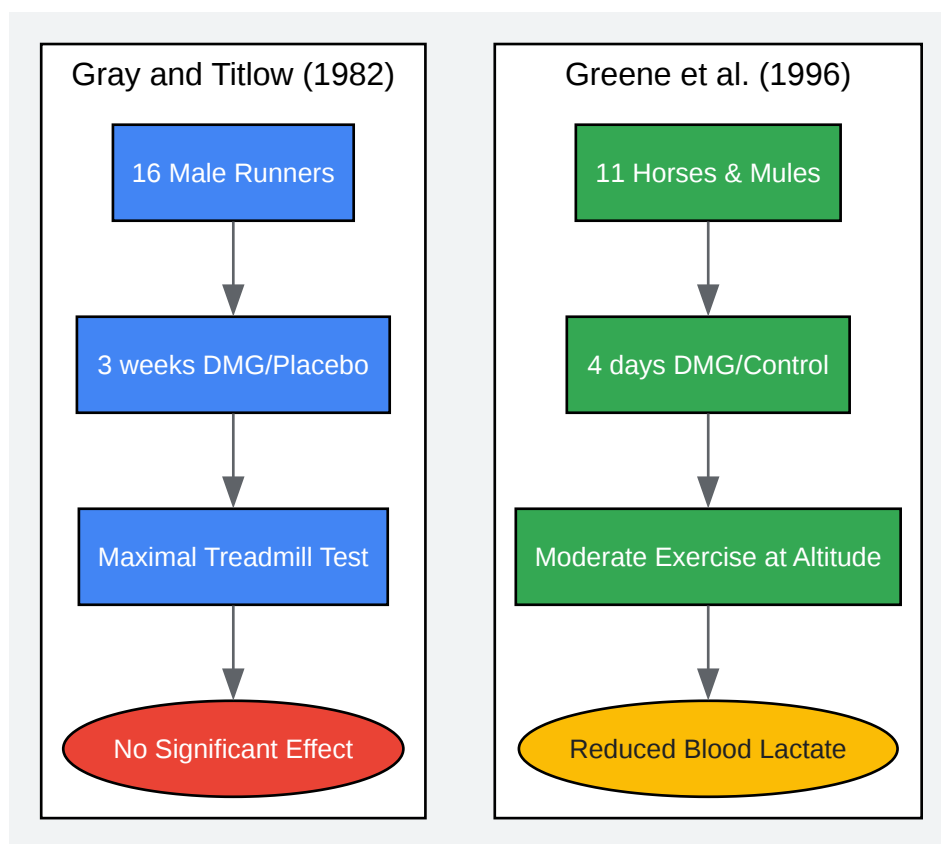
Signaling Pathways and Logical Relationships

The proposed mechanisms for the ergogenic effects of **N,N-Dimethylglycine** primarily revolve around its role as a methyl donor in various metabolic pathways. The following diagrams illustrate these proposed relationships.



[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of **N,N-Dimethylglycine** and its relationship to choline metabolism and homocysteine remethylation, leading to its purported ergogenic effects.



[Click to download full resolution via product page](#)

Caption: A comparative workflow of two key studies with conflicting findings on the ergogenic effects of **N,N-Dimethylglycine**.

Conclusion

The existing body of research on the ergogenic effects of **N,N-Dimethylglycine** presents conflicting findings, making it difficult to draw a definitive conclusion about its efficacy. While some studies, particularly older research and those with animal subjects, suggest potential benefits in reducing lactate accumulation, other controlled trials in human athletes have failed to demonstrate a significant improvement in performance.

The discrepancies in outcomes may be attributable to several factors, including:

- Differences in Experimental Design: Variations in subject populations (human vs. animal), training status, dosage, duration of supplementation, and the type of exercise protocol employed can all influence the results.

- **Small Sample Sizes:** Many of the studies involve a small number of subjects, which may limit their statistical power to detect a true effect.
- **Lack of Detailed Reporting:** The absence of full-text publications for some studies hinders a thorough analysis of their methodologies and results.

For researchers, scientists, and drug development professionals, the current state of evidence underscores the need for further well-controlled, large-scale clinical trials in human subjects to clarify the potential ergogenic role of **N,N-Dimethylglycine**. Future research should focus on standardized methodologies, including consistent dosing regimens and validated performance measures, to ensure the reproducibility and comparability of findings. A deeper investigation into the specific biochemical mechanisms by which DMG might influence exercise metabolism is also warranted to move beyond correlational observations to a causal understanding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of N,N-dimethylglycine on physiological response and performance in trained runners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pferdeheilkunde.de [pferdeheilkunde.de]
- 3. blog.davincilabs.com [blog.davincilabs.com]
- To cite this document: BenchChem. [Reproducibility of published findings on N,N-Dimethylglycine's ergogenic effects.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042417#reproducibility-of-published-findings-on-n-n-dimethylglycine-s-ergogenic-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com